

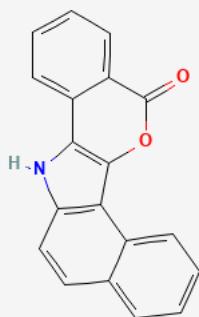
Spectroscopic Profile of 2-Aminobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzhydrol

Cat. No.: B079127


[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Aminobenzhydrol** (also known as (2-aminophenyl)(phenyl)methanol). As experimental spectra for this specific compound are not readily available in public spectroscopic databases, this document presents a predicted spectroscopic profile based on its known chemical structure. The methodologies for obtaining such data are also detailed.

Compound of Interest

Compound Name: **2-Aminobenzhydrol** Chemical Structure:

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol CAS Number: 13209-38-6

Predicted Spectroscopic Data

The quantitative spectroscopic data for **2-Aminobenzhydrol** are predicted based on established principles of NMR, IR, and MS spectroscopy. These tables provide a clear reference for the expected spectral characteristics for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The following data are predicted for a standard NMR experiment.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Aminobenzhydrol**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	Multiplet	5H	Protons of the unsubstituted phenyl ring
~ 6.60 - 7.15	Multiplet	4H	Protons of the 2-amino substituted phenyl ring
~ 5.80	Singlet	1H	Methine proton (-CH(OH)-)
~ 4.50	Broad Singlet	2H	Amino protons (-NH ₂)
~ 2.50	Singlet	1H	Hydroxyl proton (-OH)

Note: Solvent used can affect the chemical shifts, especially for -OH and -NH₂ protons.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2-Aminobenzhydrol**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 145	Quaternary	C-N (aromatic)
~ 143	Quaternary	Quaternary carbon of the unsubstituted phenyl ring
~ 129	Tertiary	CH (aromatic)
~ 128	Tertiary	CH (aromatic)
~ 127	Tertiary	CH (aromatic)
~ 118	Tertiary	CH (aromatic)
~ 116	Tertiary	CH (aromatic)
~ 75	Tertiary	-CH(OH)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following characteristic absorption bands are predicted for **2-Aminobenzhydrol**.

Table 3: Predicted IR Absorption Data for **2-Aminobenzhydrol**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol
3450 - 3300	Medium (two bands)	N-H Stretch	Primary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Weak	C-H Stretch	Aliphatic (methine)
1620 - 1580	Medium	N-H Bend	Primary Amine
1600, 1490, 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1300 - 1200	Strong	C-N Stretch	Aromatic Amine
1200 - 1000	Strong	C-O Stretch	Secondary Alcohol
900 - 675	Strong	C-H Bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-Aminobenzhydrol**

m/z Value	Ion Type	Predicted Fragment
199	[M] ⁺	Molecular Ion
182	[M-OH] ⁺	Loss of hydroxyl radical
181	[M-H ₂ O] ⁺	Loss of water
120	[C ₇ H ₆ NO] ⁺	Fragmentation of the benzhydryl group
106	[C ₇ H ₈ N] ⁺	Fragmentation of the aminophenyl group
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Aminobenzhydrol**.

Materials:

- **2-Aminobenzhydrol** (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ~0.7 mL
- 5 mm NMR tube
- Pasteur pipette
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation:

1. Accurately weigh the **2-Aminobenzhydrol** sample and place it in a clean, dry vial.[\[1\]](#)

2. Add approximately 0.7 mL of the chosen deuterated solvent to dissolve the sample.[[1](#)]
3. Add a small drop of TMS to the solution to serve as a reference ($\delta = 0.00$ ppm).[[1](#)]
4. Transfer the solution into the NMR tube using a Pasteur pipette.[[1](#)]

- Instrument Setup and Data Acquisition:
 1. Insert the NMR tube into the spectrometer.
 2. Lock the spectrometer on the deuterium signal of the solvent.
 3. Shim the magnetic field to optimize homogeneity.
 4. Acquire the ^1H spectrum using a standard pulse program.
- 5. For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

- Data Processing:
 1. Apply Fourier transformation to the acquired Free Induction Decay (FID).
 2. Phase and baseline correct the spectrum.
 3. Calibrate the chemical shift axis using the TMS signal.
 4. Integrate the peaks in the ^1H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid **2-Aminobenzhydrol**.

Materials:

- **2-Aminobenzhydrol** (1-2 mg)
- Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

- Agate mortar and pestle
- Pellet press

Procedure:

- Sample Preparation:
 1. Place about 100-200 mg of dry KBr in an agate mortar and grind it to a fine powder.
 2. Add 1-2 mg of the **2-Aminobenzhydrol** sample to the mortar.[\[2\]](#)
 3. Grind the mixture thoroughly until a uniform, fine powder is obtained.
 4. Transfer a portion of the powder into the pellet die.
 5. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[2\]](#)
- Data Acquisition:
 1. Place the KBr pellet in the sample holder of the FTIR spectrometer.
 2. Acquire a background spectrum of the empty sample compartment.
 3. Acquire the sample spectrum. The instrument records the percentage of transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Aminobenzhydrol**.

Materials:

- **2-Aminobenzhydrol**
- Volatile solvent (e.g., methanol, acetonitrile)

- Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

- Sample Preparation:

1. Prepare a dilute solution of **2-Aminobenzhydrol** in a suitable volatile solvent.

- Instrument Setup and Data Acquisition:

1. Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe might be used, or it can be introduced via GC or LC.

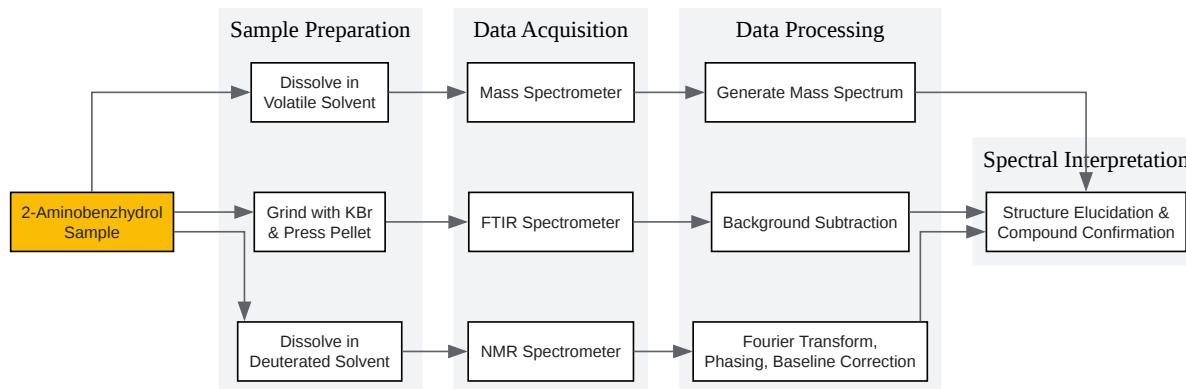
2. In the case of Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

- Mass Analysis and Detection:

1. The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

2. The detector records the abundance of each ion.

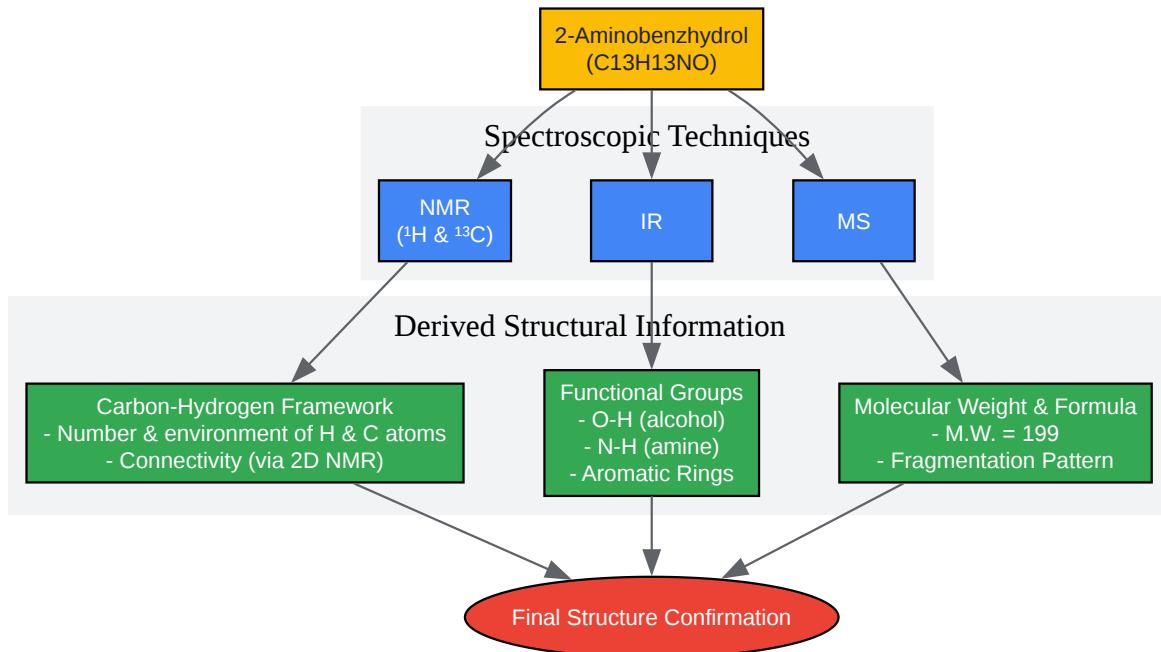
- Data Processing:


1. The data is plotted as a mass spectrum (relative abundance vs. m/z).

2. Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.

3. Analyze the fragmentation pattern to deduce structural information.

Visualizations


Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Aminobenzhydrol**.

Relationship Between Spectroscopic Data and Molecular Structure

[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobenzhydrol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079127#spectroscopic-data-of-2-aminobenzhydrol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com